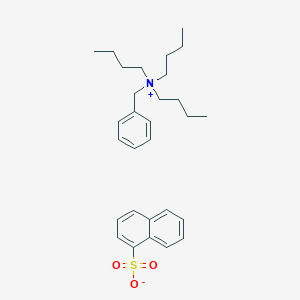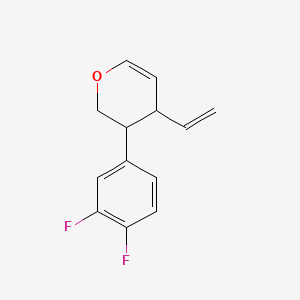
N~3~-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a beta-alanine moiety, and a 2-methylacryloyl group, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide typically involves the following steps:
Formation of the 2-Methylacryloyl Chloride: This is achieved by reacting methacrylic acid with thionyl chloride under reflux conditions.
Coupling with Beta-Alanine: The 2-methylacryloyl chloride is then reacted with beta-alanine in the presence of a base such as triethylamine to form the intermediate N-(2-Methylacryloyl)-beta-alanine.
Pyridine Ring Introduction: Finally, the intermediate is coupled with pyridine-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 2-methylacryloyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Alcohol derivatives of the 2-methylacryloyl group.
Substitution Products: Various substituted amides and pyridines.
Aplicaciones Científicas De Investigación
N~3~-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the amide and 2-methylacryloyl groups can form hydrogen bonds and covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
N-(2-Methylacryloyl)-beta-alanine: Lacks the pyridine ring, resulting in different reactivity and biological activity.
N-Pyridin-2-yl-beta-alaninamide: Does not have the 2-methylacryloyl group, affecting its chemical properties and applications.
N-(2-Methylacryloyl)-N-phenyl-beta-alaninamide:
Uniqueness: N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the 2-methylacryloyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
184880-40-8 |
|---|---|
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-methyl-N-[3-oxo-3-(pyridin-2-ylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)12(17)14-8-6-11(16)15-10-5-3-4-7-13-10/h3-5,7H,1,6,8H2,2H3,(H,14,17)(H,13,15,16) |
Clave InChI |
HJVQNURQVAJANR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCC(=O)NC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
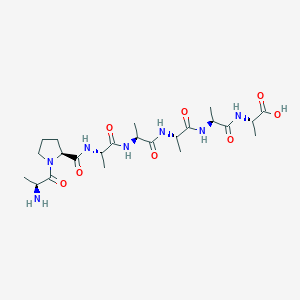
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

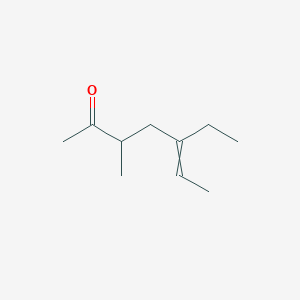
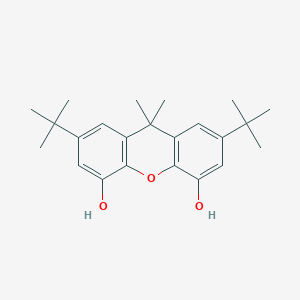
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
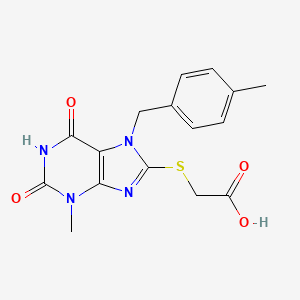
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
